molecular formula C10H15NO3 B062979 Ethyl 3-[(2-furylmethyl)amino]propanoate CAS No. 175203-83-5

Ethyl 3-[(2-furylmethyl)amino]propanoate

Cat. No.: B062979
CAS No.: 175203-83-5
M. Wt: 197.23 g/mol
InChI Key: CUWYCUOEHDOVAJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-furylmethyl)amino]propanoate is an organic compound with the molecular formula C10H15NO3 It is characterized by the presence of a furan ring, an ethyl ester group, and an amino group attached to a propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of ethyl 3-[(2-furylmethyl)amino]propanoate typically begins with commercially available starting materials such as ethyl 3-bromopropanoate and 2-furylmethylamine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in ethyl 3-bromopropanoate by the amino group of 2-furylmethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.

    Solvent: Common solvents for this reaction include ethanol or methanol, which help to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 3-[(2-furylmethyl)amino]propanoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-[(2-furylmethyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism by which ethyl 3-[(2-furylmethyl)amino]propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and amino group are key functional groups that contribute to its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Ethyl 3-[(2-furylmethyl)amino]propanoate can be compared with other similar compounds such as:

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and applications.

    Ethyl 3-[(2-thienylmethyl)amino]propanoate:

    Ethyl 3-[(2-pyridylmethyl)amino]propanoate: The presence of a pyridine ring in this compound introduces basicity and different reactivity compared to the furan-containing compound.

Properties

IUPAC Name

ethyl 3-(furan-2-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWYCUOEHDOVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371355
Record name Ethyl 3-[(2-furylmethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-83-5
Record name N-(2-Furanylmethyl)-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2-furylmethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 3-[(furan-2-ylmethylene)amino]propionate (19.2 g) prepared in the step 1 was dissolved in 200 mL of dry ethanol, 4.46 g of sodium borohydride was slowly added thereto little by little at room temperature and the mixture was stirred overnight at room temperature. The solvent was evaporated in vacuo from the reaction and the residue was poured over 300 mL of 10% aqueous solution of acetic acid. The resulting aqueous solution was washed with diethyl ether, neutralized with 10% aqueous ammonia and subjected to extraction with diethyl ether. The organic layer was washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated in vacuo therefrom to give 10.8 g of the objective compound as yellow liquid.
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200 mL
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